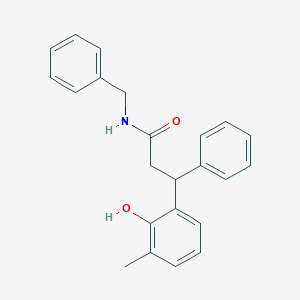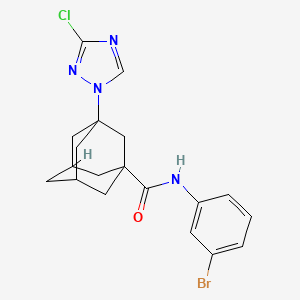
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide, also known as BHPP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the amide class of compounds and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. This inhibition leads to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antidiabetic effects, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have anti-inflammatory and antioxidant effects. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its relatively low toxicity. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have higher toxicity. However, one limitation of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to investigate its potential as an antidiabetic agent. This could involve studying its effects on insulin signaling and glucose metabolism in more detail. Additionally, future research could explore the potential of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
The synthesis of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide involves the reaction of benzylamine with 2-hydroxy-3-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. The purity of the compound can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use in various scientific research applications. One such application is as a potential anticancer agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use as an antidiabetic agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-9-8-14-20(23(17)26)21(19-12-6-3-7-13-19)15-22(25)24-16-18-10-4-2-5-11-18/h2-14,21,26H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXOALWLOARDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7059728 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)